5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound with significant implications in medicinal chemistry and pharmaceutical research. It is characterized by its unique pyrrolo-pyrimidine structure, which contributes to its biological activity. The compound has a molecular formula of and a molecular weight of approximately 163.13 g/mol. It is classified under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through various methods, often involving multi-step reactions that include cyclization and functional group modifications. Common approaches include:
The technical aspects of the synthesis may involve:
The molecular structure of 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid consists of a fused pyrrole and pyrimidine ring system. The presence of a cyano group at the fifth position and a carboxylic acid group at the fourth position is significant for its reactivity and biological activity.
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid participates in various chemical reactions due to its functional groups:
The reaction conditions (solvent choice, temperature, catalysts) play a crucial role in determining the outcome and efficiency of these transformations.
The mechanism of action for 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is primarily linked to its interactions with biological targets such as enzymes or receptors in cellular pathways. This compound may act as an inhibitor or modulator of specific biological processes due to its structural features.
Research indicates that similar compounds exhibit activity against various targets, including kinases and other enzymes involved in cancer progression and inflammatory responses.
Relevant data regarding boiling points and melting points are often not provided but can be determined through experimental methods.
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific applications:
This compound's unique structure allows it to play a critical role in various fields within medicinal chemistry and drug discovery efforts.
Halogenated intermediates serve as pivotal precursors for introducing cyano and carboxylic acid groups. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized by treating pyrrolopyrimidinone derivatives with chlorinating agents like phosphoryl chloride (POCl₃). This reaction typically proceeds under reflux conditions, achieving high regioselectivity at the C4 position due to the electron-deficient nature of the pyrimidine ring. Dichlorinated analogs (e.g., 2,4-dichloro derivatives) are accessible via controlled halogenation, enabling sequential functionalization [3] [6]. Key parameters influencing yield and selectivity include:
Table 1: Halogenation Methods for Pyrrolo[2,3-d]pyrimidine Intermediates
Starting Material | Halogenating Agent | Conditions | Product | Yield Range |
---|---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidin-4-one | POCl₃ | Reflux, 4–6 h | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 70–85% |
4-Hydroxy-7-tosylpyrrolo[2,3-d]pyrimidine | POCl₃ | 110°C, 3 h | 4-Chloro-7-tosylpyrrolo[2,3-d]pyrimidine | 65–75% |
2-Amino-4-hydroxy-pyrrolo[2,3-d]pyrimidine | POBr₃ | 120°C, 5 h | 2-Amino-4-bromo-pyrrolo[2,3-d]pyrimidine | 60–70% |
Protecting groups (e.g., tosyl or benzyl) are often employed on the pyrrole nitrogen (N7) to prevent side reactions during halogenation [6] [8].
Introduction of the C5-cyano group leverages palladium-catalyzed cyanation of halogenated precursors. Bromo or iodo substituents at the C5 position exhibit superior reactivity over chloro analogs in Pd(0)-catalyzed reactions. Optimized conditions use potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂ with catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in polar aprotic solvents (DMF, NMP) at 80–120°C [3] [4]. Critical considerations include:
Table 2: Palladium-Catalyzed Cyanation Conditions
Halogenated Precursor | Catalyst System | Cyanide Source | Temperature | Time (h) | Yield |
---|---|---|---|---|---|
5-Bromo-4-chloro-7-tosylpyrrolo[2,3-d]pyrimidine | Pd(PPh₃)₄ (5 mol%) | Zn(CN)₂ | 100°C | 8 | 78% |
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | Pd₂(dba)₃/dppf (8 mol%) | KCN | 80°C | 6 | 82% |
5-Bromo-2-amino-7-benzylpyrrolo[2,3-d]pyrimidine | Pd(PPh₃)₄ (3 mol%) | CuCN | 120°C | 12 | 70% |
The C4-carboxylic acid group is installed through two primary routes:
Protecting group strategies remain essential: N7-unprotected acids may undergo intramolecular cyclization or degradation under harsh hydrolysis conditions [7].
The C4-chloro group in halogenated intermediates facilitates nucleophilic displacement to access ester or amide precursors. Key reactions include:
Convergent routes assemble the pyrrolopyrimidine core with pre-functionalized side chains:
Table 3: Convergent Synthesis Routes
Approach | Key Reagents | Catalyst/Conditions | Intermediate | Final Step |
---|---|---|---|---|
Cyanoacetate Cyclization | Ethyl cyanoacetate, formamidine | K₂CO₃, DMF, 80°C | 5-Cyano-4-ethoxycarbonyl derivative | Alkaline hydrolysis |
MCR-Aromatization | Aldehyde, malononitrile, thiourea | Bone char-nPrN-SO₃H, 80°C | 5-Cyano-6-thioxo-dihydropyrimidine | DDQ oxidation |
These strategies achieve yields of 65–92% and reduce purification steps compared to linear sequences [5] [9].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3